1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid
Description
1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid (CAS 1822531-77-0) is a piperidine-based compound with a molecular formula of C₁₃H₂₁NO₆ and a molecular weight of 287.31 g/mol . Its structure features a piperidine ring substituted at position 4 with a carboxymethyl group (–CH₂COOH) and at position 1 with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical intermediate synthesis .
Properties
Molecular Formula |
C13H21NO6 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-5-4-8(7-10(15)16)6-9(14)11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
KIDCIHRHQCUWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Protection of Amine Group: The piperidine is reacted with tert-butyl chloroformate to introduce the Boc protecting group, resulting in the formation of Boc-piperidine.
Carboxymethylation: The Boc-piperidine is then subjected to carboxymethylation using a suitable reagent, such as chloroacetic acid, to introduce the carboxymethyl group at the 4-position of the piperidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, resulting in the formation of the free amine.
Substitution Reactions: The carboxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups present on the piperidine ring.
Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis, nucleophiles (e.g., amines) for substitution, and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting the central nervous system.
Materials Science:
Biological Research: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug, where the Boc protecting group is removed in vivo to release the active drug. The molecular targets and pathways involved vary depending on the specific drug or therapeutic agent being developed.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related piperidine derivatives:
Functional and Pharmacological Implications
In contrast, aryl substituents (e.g., phenyl, chlorophenyl) introduce hydrophobicity, favoring lipid bilayer penetration and target binding via π-π stacking . Trifluoromethyl groups (e.g., in CAS 1439897-86-5) impart electron-withdrawing effects, improving metabolic stability and bioavailability, a key feature in central nervous system (CNS) drugs .
Synthetic Utility :
- The Boc group is universally used for amine protection, as seen in the synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 955016-25-8), which employs di-tert-butyl dicarbonate and NH₄HCO₃ . Similar methods likely apply to the target compound.
- Derivatives with heterocyclic substituents (e.g., pyrazole in CAS 939755-55-2) enable hydrogen bonding, expanding applications in kinase inhibitor design .
Safety Profiles :
Pharmaceutical Intermediates
- The target compound’s carboxymethyl group facilitates conjugation with amines or alcohols, making it valuable in prodrug design. For example, similar structures are used in peptide-based therapeutics to enhance stability .
- Chlorophenyl-substituted analogs (e.g., CAS 170284-71-6) are investigated in antiviral research due to their ability to disrupt protein-protein interactions .
Material Science
- Butanoic acid derivatives (e.g., CAS 1187963-87-6) serve as flexible linkers in polymer chemistry, while rigid aromatic analogs are employed in crystal engineering .
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid, also known by its CAS number 84358-13-4, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl protecting group, which enhances its stability and solubility, making it an interesting candidate for various pharmacological applications.
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 229.27 g/mol
- Purity : Typically ≥ 96% in commercial preparations
- Melting Point : 152 °C
Biological Activity Overview
Research on the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.
Anticancer Activity
-
Mechanism of Action :
- The compound has been shown to induce apoptosis in cancer cell lines, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Initial screenings indicated that it could inhibit cell growth with IC₅₀ values ranging from 2.43 to 14.65 µM, demonstrating significant cytotoxicity against these cancer types .
- Cell Cycle Effects :
- Selectivity :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the tert-butoxycarbonyl group is believed to enhance both solubility and stability, which are critical for effective drug delivery and bioavailability. Variations in the piperidine ring and carboxylic acid functionalities can significantly influence the compound's interaction with biological targets .
Comparative Biological Activity Table
| Compound | Activity Type | IC₅₀ (µM) | Target Cell Lines |
|---|---|---|---|
| This compound | Anticancer | 2.43 - 14.65 | MDA-MB-231, HepG2 |
| Curcumin analogs | Anticancer | 2.43 - 7.84 | MDA-MB-231 |
| Other piperidine derivatives | Varying activities | Varies | Various cancer types |
Case Studies
A notable study involved synthesizing various piperidine derivatives, including our compound of interest, and evaluating their cytotoxic effects across different cancer cell lines. The results indicated that modifications at the piperidine nitrogen or the carboxylic acid position could lead to enhanced biological activity or selectivity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
